molecular formula C7H7N3 B1582189 3,6-Dimethylpyrazine-2-carbonitrile CAS No. 2435-47-4

3,6-Dimethylpyrazine-2-carbonitrile

Cat. No. B1582189
CAS RN: 2435-47-4
M. Wt: 133.15 g/mol
InChI Key: NCKKBZUIFHHRBY-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-carbonitrile is a chemical compound with the CAS Number: 2435-47-4 . It has a molecular weight of 133.15 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 3,6-Dimethylpyrazine-2-carbonitrile involves several steps. One efficient method for its synthesis involves the formation of a domino imine, intramolecular annulation, and then the "Ugi-azide reaction" .


Molecular Structure Analysis

The molecular formula of 3,6-Dimethylpyrazine-2-carbonitrile is C7H7N3 . It has a linear structure formula .


Physical And Chemical Properties Analysis

3,6-Dimethylpyrazine-2-carbonitrile is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives: 3,6-Dimethylpyrazine-2-carbonitrile is used in the synthesis of various chemical derivatives. For example, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate and other agents yields pyrazolo, isoxazolo, and pyridoquinazoline derivatives (Yassin, 2009).
  • Reactivity with Enamines and Azaenamines: 3,6-Dimethylpyrazine-2-carbonitrile shows interesting reactivity patterns when combined with enamines and azaenamines, leading to the formation of various heterocyclic compounds (Abdallah, 2007).
  • Formation of Tetraheterocyclic Compounds: It serves as a precursor for synthesizing novel polyheterocyclic compounds, showcasing its versatility in organic synthesis (Metwally et al., 2017).

Optoelectronic Properties

  • Synthesis of Light-Emitting Compounds: Derivatives of 3,6-Dimethylpyrazine-2-carbonitrile are used in synthesizing compounds with significant optoelectronic properties, suitable for applications like light-emitting devices (Zhao et al., 2004).

Biological Activity

  • Anticancer Activity: Some heterocyclic compounds derived from 3,6-Dimethylpyrazine-2-carbonitrile demonstrate potential anticancer activities, highlighting its importance in medicinal chemistry research (Metwally et al., 2016).
  • Quantum Chemical Studies: The compound and its derivatives are subjects of quantum chemical studies, which analyze molecular geometry and properties like non-linear optical behavior, contributing to the understanding of its chemical reactivity and potential applications (Fatma et al., 2015).

Coordination Chemistry

  • Coordination Polymers: 3,6-Dimethylpyrazine-2-carbonitrile is used in the formation of coordination polymers, such as those involving copper(I) bromide, which are studied for their crystal structure and luminescence properties (Jess et al., 2007).

Novel Reactions and Transformations

  • New Chemical Reactions: Innovative reactions and transformations involving 3,6-Dimethylpyrazine-2-carbonitrile are continually being discovered, expanding its utility in organic synthesis (Dotsenko et al., 2020).

Safety And Hazards

The safety information for 3,6-Dimethylpyrazine-2-carbonitrile includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

3,6-dimethylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKKBZUIFHHRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336684
Record name 3,6-dimethylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrazine-2-carbonitrile

CAS RN

2435-47-4
Record name 3,6-Dimethyl-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2435-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-dimethylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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